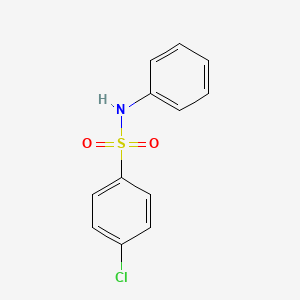

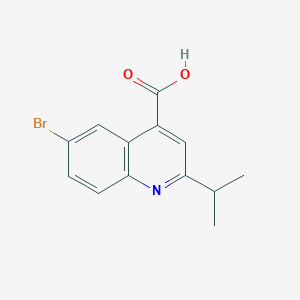

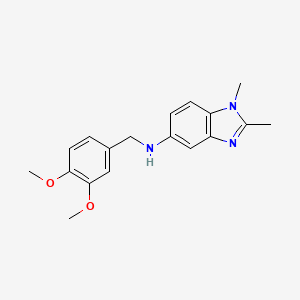

![molecular formula C14H13NO5S B1332530 3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid CAS No. 391229-93-9](/img/structure/B1332530.png)

3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl)-acrylic acid, also known as 3-FMSA, is a carboxylic acid derived from the aromatic compound furan. It is a versatile chemical compound that has a wide range of applications in scientific research, including in the fields of enzymology, biochemistry, and pharmacology. We will also discuss the potential future directions for 3-FMSA research.

Scientific Research Applications

Fluorescence Binding Studies :

- The compound has been studied for its interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. The research focused on understanding the binding constants, the number of binding sites, and the conformational changes in BSA (Meng et al., 2012).

Antitumor Evaluation :

- A related derivative was tested for cytostatic activities against various malignant cell lines, indicating its potential in cancer research and therapy (Hranjec et al., 2003).

Synthesis of Polypropionate Fragments :

- The compound has been used in the stereodivergent synthesis of all diastereomeric stereotetrads, which are essential building blocks for polyketide synthesis (Arjona et al., 2001).

Optoelectronic Properties Study :

- It's an important dye used in DSSC, and its structural, optoelectronic, and thermodynamic properties have been studied, revealing its potential as a nonlinear optical material (Fonkem et al., 2019).

Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels :

- Research on radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with this compound suggests applications in medical fields due to enhanced biological activities (Aly et al., 2015).

Synthesis of Benzoic Acid :

- The compound has been utilized in the synthesis of benzoic acid from biomass-derived furan, indicating its role in sustainable chemistry and materials science (Mahmoud et al., 2015).

Synthesis of Furan-2(5H)-ones :

- A study focused on the synthesis of substituted furan-2(5H)-ones from cycloalkenecarboxylic acids and acrylates via C-H activation, highlighting the compound's role in organic synthesis (Zhu et al., 2017).

Corrosion Inhibition Studies :

- Its derivatives have been tested as inhibitors for mild steel corrosion, demonstrating its potential in industrial applications (Sappani et al., 2014).

Synthesis of Organic Sensitizers for Solar Cell Applications :

- The compound's derivatives have been used in the engineering of organic sensitizers for solar cells, showing its relevance in renewable energy research (Kim et al., 2006).

Functional Fluorinated Polymer Materials :

- It played a role in the development of self-healing polymeric materials, showcasing its utility in material science and engineering (Banerjee et al., 2019).

properties

IUPAC Name |

(E)-3-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5S/c16-14(17)8-5-11-3-6-13(7-4-11)21(18,19)15-10-12-2-1-9-20-12/h1-9,15H,10H2,(H,16,17)/b8-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBKQPVIIPWFQU-VMPITWQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B1332455.png)

![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)

![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)

![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)

![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)